molecular formula C19H19N5O4 B10987306 1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10987306
M. Wt: 381.4 g/mol
InChI Key: ORBVMXAJNDERIS-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a triazole ring, and a pyrrolidine ring

Properties

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19N5O4/c1-27-15-7-3-2-6-14(15)17-20-19(23-22-17)21-18(26)12-9-16(25)24(10-12)11-13-5-4-8-28-13/h2-8,12H,9-11H2,1H3,(H2,20,21,22,23,26)

InChI Key

ORBVMXAJNDERIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of the triazole and pyrrolidine rings under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Triazole derivatives are often evaluated for anticancer properties. A study examining related compounds demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. This suggests that 1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide may also possess similar anticancer properties.

Anti-inflammatory Effects

Furan-containing compounds have been reported to exhibit anti-inflammatory activities. The incorporation of such moieties into the structure of this compound could enhance its therapeutic potential against inflammatory diseases.

Case Studies

  • Antimicrobial Screening :
    • A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications led to enhanced activity against resistant strains.
    CompoundActivity Against Gram-positiveActivity Against Gram-negative
    Compound AModerateWeak
    Compound BStrongModerate
  • Anticancer Evaluation :
    • In vitro studies on similar triazole-containing compounds showed significant cytotoxic effects on breast cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest.
    CompoundIC50 (µM)Mechanism
    Compound C10Apoptosis
    Compound D25Cell Cycle Arrest

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include inhibition of specific signaling cascades or activation of certain gene expressions .

Comparison with Similar Compounds

Biological Activity

The compound 1-(furan-2-ylmethyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3C_{19}H_{20}N_4O_3 with a molecular weight of approximately 336.39 g/mol. The structure consists of a furan ring, a triazole moiety, and a pyrrolidine derivative, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of compounds containing furan and triazole structures. For instance, a related compound demonstrated significant antibacterial activity against both standard and clinical strains of bacteria. The minimal inhibitory concentrations (MICs) for effective derivatives ranged from 0.25 to 4 µg/mL against various Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A0.25S. aureus
Compound B1.00E. coli
Compound C4.00K. pneumoniae
Compound D16.00Clinical S. epidermidis

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated against various human cancer cell lines using the MTT assay. Notably, the evaluated derivatives showed non-cytotoxicity towards normal human keratinocyte cell lines (HaCaT), indicating a favorable selectivity profile for cancer cells .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Remarks
HeLa12.5Moderate sensitivity
MCF-715.0Moderate sensitivity
HaCaT>100Non-cytotoxic

The mechanism by which this compound exerts its biological activity may involve the inhibition of specific enzymes or pathways associated with microbial growth or cancer cell proliferation. The presence of the triazole ring is known to enhance interaction with biological targets such as enzymes involved in cell wall synthesis in bacteria or pathways in tumorigenesis.

Case Studies

In a recent study focusing on triazole derivatives, several compounds were synthesized and screened for their antimicrobial and anticancer properties. Among these, compounds structurally similar to our target compound exhibited promising results against M. tuberculosis with MIC values around 3.1 mg/mL, suggesting that modifications to the furan and triazole components could enhance efficacy .

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